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Compound of Interest

Compound Name: Tinostamustine hydrochloride

Cat. No.: B585383

An In-depth Analysis of a First-in-Class Alkylating Histone Deacetylase Inhibitor

This technical guide provides a comprehensive overview of Tinostamustine hydrochloride, a
novel antineoplastic agent, for researchers, scientists, and drug development professionals.
Tinostamustine is a first-in-class molecule that uniquely fuses the functionalities of an alkylating
agent, bendamustine, with a pan-histone deacetylase (HDAC) inhibitor, vorinostat. This dual
mechanism of action is designed to overcome cancer resistance by concurrently inducing DNA
damage and epigenetically modulating the tumor microenvironment.

Core Molecular and Chemical Properties

Tinostamustine hydrochloride is the salt form of Tinostamustine, enhancing its solubility and
suitability for pharmaceutical formulations. The fundamental properties are detailed below.
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Property

Tinostamustine

Tinostamustine
Hydrochloride

Molecular Formula

C19H28CI2N4O2[1]

C19H29CI3N4O2[2]

Molecular Weight 415.4 g/mol [1] 451.8 g/mol [2]
] 7-[5-[bis(2-
7-[5-[bis(2- ]
] chloroethyl)amino]-1-
chloroethyl)amino]-1- o
IUPAC Name o methylbenzimidazol-2-yl]-N-
methylbenzimidazol-2-yl]-N- ]
] hydroxyheptanamide;hydrochl
hydroxyheptanamide[1] ]
oride[2]
EDO-S101, Bendamustine- EDO-S101 hydrochloride, NL-
Synonyms ) ) )
vorinostat fusion molecule[3] 101 hydrochloride[4]
CAS Number 1236199-60-2[1] 1793059-58-1[2]

Mechanism of Action: A Dual-Pronged Attack

Tinostamustine's innovative structure allows for a synergistic anti-tumor effect by
simultaneously targeting two critical cancer pathways: DNA replication and epigenetic
regulation.

* DNA Alkylation: The bendamustine moiety functions as an alkylating agent, forming covalent
bonds with macromolecules. This action leads to the crosslinking of DNA, which in turn
inhibits DNA, RNA, and protein synthesis, ultimately triggering apoptosis in cancer cells.[3]

o HDAC Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, targeting multiple
histone deacetylase enzymes.[3] This leads to an accumulation of acetylated histones,
resulting in chromatin remodeling. This "opening" of the chromatin structure is believed to
improve the access of the alkylating agent to the DNA strands, enhancing its damaging
effects.[5] HDAC inhibition also modulates gene expression, leading to cell cycle arrest and
apoptosis.[3]

The inhibition of HDACS, in particular, has been shown to activate the inositol-requiring enzyme
1 (IRE-1), a key regulator of the unfolded protein response (UPR). This can increase the
sensitivity of cancer cells to other chemotherapeutic agents, such as proteasome inhibitors.[3]
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Dual mechanism of action of Tinostamustine.
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Preclinical Efficacy: In Vitro Data

Tinostamustine has demonstrated potent activity against a range of cancer cell lines. Its

inhibitory activity against various HDAC enzymes has been quantified, showcasing its pan-

HDAC inhibitor characteristics.

HDAC Class Enzyme ICs0 (NM)
Class | HDAC1 9

HDAC?2 9

HDAC3 25

HDACS 107

Class Il HDACG6 6
HDAC10 72

Source: Selleck Chemicals[6]

Clinical Development and Efficacy

Tinostamustine is being investigated in multiple clinical trials for both hematological

malignancies and solid tumors. A key Phase I/l trial (NCT02576496) has shown promising

results in heavily pre-treated patients.

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing
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. Overall Response Clinical Benefit .
Malignancy Progression-Free
Rate (ORR) Rate (CBR) .
Survival (PFS)

) 30.4% (overall for 46 52.2% (overall for 46
Hodgkin's Lymphoma ] ] 3.8 months
patients) patients)

Cutaneous T-cell

50% 83.3% 7.3 months
Lymphoma (CTCL)
Peripheral T-cell 125% (LPRIn8

] N/A 2.6 months

Lymphoma (PTCL) patients)
Multiple Myeloma 50% (3 SD in 6

0% ) 2.4 months
(MM) patients)

Source: Blood (2023)
142 (Supplement 1):
1706; Paper: Results
from the Cohort
Expansion Stage of a
Phase | Trial of
Tinostamustine
Monotherapy in
Advanced
Haematological
Malignancies
(NCT02576496)[7][8]

Signaling Pathway Activation

The dual mechanism of Tinostamustine converges on the activation of the DNA Damage
Response (DDR) pathway, prominently involving p53. HDAC inhibition can reinstate p53
function in tumor cells with mutated or silenced p53. The subsequent DNA damage by the
alkylating component activates key kinases like ATM, which in turn phosphorylate proteins such
as H2AX (forming yH2AX, a marker of DNA double-strand breaks) and p53. Activated p53 then
transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.qg.,
BAX), leading to tumor cell death.
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Tinostamustine-induced DNA Damage Response pathway.

Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in Tinostamustine
research.
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MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of Tinostamustine on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount
of formazan produced is proportional to the number of viable cells.[8]

Methodology:

o Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000
cells/well) and allow them to adhere overnight.

» Drug Treatment: Treat the cells with varying concentrations of Tinostamustine (or vehicle
control) and incubate for a specified period (e.g., 72 hours).

o MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate
for 2-4 hours at 37°C.

e Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to
dissolve the formazan crystals.

» Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm
using a microplate reader.

o Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control
cells.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies
following treatment with Tinostamustine, providing insight into its long-term cytotoxic effects.

Principle: The clonogenic assay measures the reproductive integrity of cells after exposure to a
cytotoxic agent. A surviving cell is one that can form a colony of at least 50 cells.[9]

Methodology:
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Cell Seeding: Plate a known number of single cells into 6-well plates or culture dishes. The
number of cells seeded will depend on the expected toxicity of the treatment.

Treatment: Allow cells to attach, then treat with Tinostamustine for a defined period. For
radiosensitization studies, cells are irradiated following drug treatment.

Incubation: After treatment, replace the drug-containing medium with fresh medium and
incubate for 9-14 days, allowing colonies to form.

Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and then stain
with crystal violet.

Colony Counting: Count the number of colonies containing at least 50 cells.

Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the
plating efficiency of the treated cells to that of the untreated control cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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